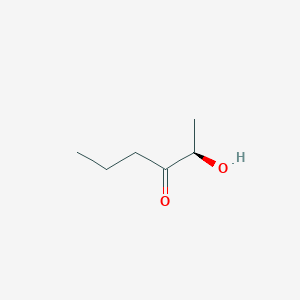

(R)-2-hydroxy-3-hexanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

125850-18-2 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

(2R)-2-hydroxyhexan-3-one |

InChI |

InChI=1S/C6H12O2/c1-3-4-6(8)5(2)7/h5,7H,3-4H2,1-2H3/t5-/m1/s1 |

InChI Key |

ZWBUSAWJHMPOEJ-RXMQYKEDSA-N |

SMILES |

CCCC(=O)C(C)O |

Isomeric SMILES |

CCCC(=O)[C@@H](C)O |

Canonical SMILES |

CCCC(=O)C(C)O |

Synonyms |

3-Hexanone, 2-hydroxy-, (R)- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiopure R 2 Hydroxy 3 Hexanone

Chemoenzymatic and Biocatalytic Strategies

The quest for efficient and environmentally benign methods for producing enantiopure (R)-2-hydroxy-3-hexanone has increasingly turned towards biocatalysis. This approach leverages the inherent stereoselectivity of enzymes to achieve high enantiomeric purity in the target molecule. Both isolated enzymes and whole-cell systems have been successfully employed, demonstrating the versatility of biocatalytic strategies.

Bioreduction of Precursor Ketones to this compound

A primary biocatalytic route to this compound involves the stereoselective reduction of the prochiral diketone, 2,3-hexanedione (B1216139). This transformation is effectively catalyzed by specific oxidoreductases and dehydrogenases, as well as by engineered whole-cell systems.

A notable example of a stereoselective enzyme for the synthesis of this compound is the (R,R)-butane-2,3-diol dehydrogenase (BcBDH) from Bacillus clausii DSM 8716T. researchgate.netacademie-sciences.frrsc.orgnih.govd-nb.inforesearchgate.netrsc.org This enzyme, belonging to the metal-dependent medium-chain dehydrogenases/reductases (MDR) family, catalyzes the asymmetric reduction of 2,3-hexanedione to (R)-3-hydroxy-2-hexanone. researchgate.netacademie-sciences.frrsc.orgnih.govd-nb.inforesearchgate.netrsc.org The reaction proceeds with the introduction of an R-configured stereocenter. academie-sciences.fr In preparative biotransformations using BcBDH, 2,3-hexanedione has been successfully converted to the corresponding (R)-α-hydroxy ketone. academie-sciences.frrsc.org For cofactor regeneration, a system involving formate (B1220265) and formate dehydrogenase (FDH) is often employed to recycle NADH. academie-sciences.frrsc.org

Another enzyme, a butanediol (B1596017) dehydrogenase (Bdh1p) from Saccharomyces cerevisiae, has also been shown to produce (R)-3-hydroxy-2-hexanone from 2,3-hexanedione. asm.org In contrast, the 2,3-butanediol (B46004) dehydrogenase (BudC) from Serratia marcescens CECT 977, a member of the short-chain dehydrogenases/reductases (SDR) family, produces the (S)-enantiomer, (S)-3-hydroxy-2-hexanone, from the same precursor. anr.frresearchgate.net

| Enzyme (Source) | Substrate | Product | Enantiomeric Excess (ee) | Key Findings |

| (R,R)-Butane-2,3-diol dehydrogenase (Bacillus clausii DSM 8716T) | 2,3-Hexanedione | (R)-3-hydroxy-2-hexanone | High (R-selective) | Belongs to the MDR family and introduces an R-configured stereocenter. academie-sciences.fr |

| Butanediol dehydrogenase (Saccharomyces cerevisiae) | 2,3-Hexanedione | (R)-3-hydroxy-2-hexanone | Not specified | Produces the (R)-enantiomer. asm.org |

| 2,3-Butanediol dehydrogenase (Serratia marcescens CECT 977) | 2,3-Hexanedione | (S)-3-hydroxy-2-hexanone | 99% (S) | Belongs to the SDR family and produces the (S)-enantiomer with high yield and enantioselectivity. anr.frresearchgate.net |

Whole-cell biotransformation offers several advantages over the use of isolated enzymes, including the in-situ regeneration of cofactors and protection of the enzyme from the reaction environment. While specific examples detailing the production of this compound using whole-cell systems are emerging, the principles have been well-established for related chiral hydroxy ketones.

For instance, recombinant Escherichia coli has been engineered as an efficient whole-cell biocatalyst for the production of various (R)-α-hydroxy ketones. wiley.com This is achieved by expressing highly regio- and enantioselective alcohol dehydrogenases, such as the 2,3-butanediol dehydrogenase from Bacillus subtilis (BDHA). wiley.com These engineered cells can be used for the oxidation of racemic diols to produce (R)-α-hydroxy ketones with excellent enantiomeric excess (>99% ee). wiley.com Co-expression of another enzyme, like lactate (B86563) dehydrogenase (LDH), can facilitate the intracellular regeneration of the necessary NAD+ cofactor. wiley.com

Similarly, Lactobacillus kefiri has been employed in whole-cell reductions of diketones to produce enantiopure hydroxy ketones, such as (5R)-hydroxyhexane-2-one from 2,5-hexanedione, with high selectivity and space-time yield. nih.govnih.gov The use of immobilized whole cells in continuous flow reactors has been shown to significantly improve the efficiency of the bioreduction process. nih.govnih.gov These established whole-cell methodologies could be readily adapted for the production of this compound by utilizing cells that express an appropriate (R)-selective dehydrogenase, such as the one from Bacillus clausii.

Development of Novel Enzymatic Pathways for this compound Biosynthesis

Beyond the reduction of diketones, research is also focused on developing novel enzymatic pathways for the de novo biosynthesis of this compound. This involves the discovery of new enzymes with the desired specificity and the application of metabolic engineering to create efficient microbial cell factories.

The discovery and characterization of new enzymes are crucial for expanding the biocatalytic toolbox for α-hydroxy ketone synthesis. Cytochrome P450 monooxygenases (P450s) represent a promising class of enzymes for this purpose. asm.orgrsc.org These enzymes can catalyze the regio- and enantioselective α-hydroxylation of ketones to form chiral acyloins. asm.org For example, P450-BM3 and its engineered mutants have demonstrated the ability to hydroxylate ketones with high regioselectivity and enantioselectivity. asm.org The CYP199A4 enzyme from Rhodopseudomonas palustris has also been used to catalyze the hydroxylation of carbonyl-containing compounds to generate α-hydroxyketones with high stereoselectivity. rsc.orgrsc.org

Thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, such as transketolases, are another important class of enzymes for α-hydroxy ketone synthesis. academie-sciences.frresearchgate.net They catalyze the carboligation of aldehydes or α-ketoacids to form C-C bonds, leading to the formation of α-hydroxy ketones. While many wild-type ThDP-dependent enzymes are (R)-selective, enzyme engineering efforts are underway to develop variants with altered stereoselectivity. researchgate.net

Metabolic engineering offers a powerful approach to enhance the production of target molecules in microbial hosts like E. coli and Saccharomyces cerevisiae. researchgate.netmdpi.comresearchgate.netnih.govfrontiersin.orgrsc.org While specific metabolic engineering strategies for this compound are still under development, the principles have been successfully applied to the production of the related α-hydroxy ketone, (R)-acetoin. researchgate.netresearchgate.netmdpi.com

Key metabolic engineering strategies that could be applied to enhance this compound production include:

Overexpression of key enzymes: Increasing the cellular levels of the (R)-selective dehydrogenase responsible for the reduction of 2,3-hexanedione.

Deletion of competing pathways: Removing enzymes that catalyze side reactions, thereby directing more metabolic flux towards the desired product.

Cofactor regeneration: Engineering the host's metabolism to ensure a sufficient supply of the required cofactor (e.g., NADH or NADPH) for the reductase.

Optimization of precursor supply: Modifying upstream metabolic pathways to increase the intracellular concentration of the precursor molecule, 2,3-hexanedione.

For example, in the production of (R)-acetoin in E. coli, the overexpression of an acetoin-resistance gene and optimization of the copy number of key synthetic genes led to a significant increase in product titer. researchgate.netmdpi.com Similar strategies, combined with the expression of a suitable (R)-selective dehydrogenase, hold great promise for the efficient and sustainable production of this compound in engineered microbial hosts.

Asymmetric Organic Synthesis Approaches

Asymmetric synthesis provides the most direct routes to enantiomerically enriched compounds like this compound, avoiding the need for classical resolution of racemic mixtures. Key strategies include the use of chiral auxiliaries to direct stereochemistry and the application of enantioselective catalysts.

Chiral Auxiliary-Mediated Asymmetric Induction in the Synthesis of this compound

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

A plausible strategy for the synthesis of this compound using a chiral auxiliary would involve attaching a chiral auxiliary to a suitable precursor, such as a propionic acid derivative. This forms a chiral amide or ester. The α-position of this construct can then be deprotonated to form a chiral enolate, which subsequently undergoes diastereoselective α-hydroxylation.

One of the most well-established methods for the α-hydroxylation of enolates is the use of oxaziridines, particularly N-sulfonyloxaziridines like the Davis reagent (2-(phenylsulfonyl)-3-phenyloxaziridine). wikipedia.orgorganic-chemistry.orgorganic-chemistry.org The enolate attacks the electrophilic oxygen of the oxaziridine (B8769555) in an SN2-type mechanism. wikipedia.org When a chiral auxiliary is employed, the facial selectivity of this attack is biased, leading to one diastereomer in excess. For instance, using an Evans oxazolidinone auxiliary, the enolate is shielded on one face by the auxiliary's substituent, directing the incoming electrophile to the opposite face.

Another approach involves the direct hydroxylation of chiral enolates with molecular oxygen, a more environmentally benign oxidant. nih.gov This has been shown to proceed with high diastereoselectivity when using specific chiral auxiliaries, such as a trifluoromethylated oxazolidine (B1195125) (Fox). nih.gov

After the hydroxylation step, the chiral auxiliary is cleaved to yield the desired enantiopure α-hydroxy acid, which can then be converted to this compound through standard transformations, such as reaction with an organometallic reagent followed by oxidation.

While specific data for the synthesis of this compound using this methodology is not prominently available in the literature, the table below presents representative data for the diastereoselective α-hydroxylation of various ketone and ester enolates bearing common chiral auxiliaries. This illustrates the high levels of stereocontrol achievable with this general strategy.

Table 1: Representative Diastereoselective α-Hydroxylation using Chiral Auxiliaries (Analogous Systems)

| Chiral Auxiliary | Substrate Type | Oxidizing Agent | Diastereomeric Excess (d.e.) | Reference |

| Evans Oxazolidinone | Propionyl Imide | (+)-(Camphorsulfonyl)oxaziridine | 90-95% | researchgate.net |

| Pseudoephedrine Amide | Propionyl Amide | MoOPH | >90% | orgsyn.org |

| Trifluoromethylated Oxazolidine (Fox) | Phenylacetyl Amide | O₂ | >98% | nih.gov |

This table presents data for analogous systems to illustrate the potential effectiveness of the chiral auxiliary approach for the synthesis of this compound.

Enantioselective Catalysis (Organocatalysis, Metal-Catalysis) for this compound Preparation

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries.

Organocatalysis

Organocatalysis employs small, metal-free organic molecules to catalyze asymmetric transformations. For the synthesis of this compound, the direct asymmetric α-hydroxylation of 3-hexanone (B147009) is a promising route. Chiral amines, such as proline and its derivatives, as well as cinchona alkaloids, have been successfully used as catalysts for the α-oxidation of ketones. acs.orgnih.gov

One established method is the α-aminoxylation of a ketone with nitrosobenzene, catalyzed by proline. thieme-connect.comresearchgate.net The resulting α-aminooxy ketone can then be converted to the α-hydroxy ketone. Alternatively, direct α-hydroxylation using molecular oxygen as the oxidant can be achieved with high enantioselectivity using cinchona alkaloid-derived phase-transfer catalysts. acs.org These catalysts facilitate the reaction between the ketone enolate, formed under basic conditions, and oxygen.

The table below summarizes typical results for the organocatalytic α-hydroxylation of various acyclic ketones, demonstrating the potential of this method for the synthesis of this compound.

Table 2: Organocatalytic Asymmetric α-Hydroxylation of Acyclic Ketones (Analogous Systems)

| Catalyst | Substrate | Oxidant | Enantiomeric Excess (e.e.) | Yield | Reference |

| L-Proline | Propiophenone | Nitrosobenzene | 99% | 72% | thieme-connect.com |

| Cinchona Alkaloid Derivative | 2-Methyl-1-tetralone | O₂ | 92% | 85% | acs.org |

| (S)-2-(Triphenylmethyl)pyrrolidine | Pentanal | Benzoyl Peroxide | 95% | 88% | organic-chemistry.org |

This table showcases the efficacy of organocatalysis for the asymmetric α-hydroxylation of ketones similar in structure to 3-hexanone.

Metal-Catalysis

Metal-catalyzed reactions offer another powerful avenue for the enantioselective synthesis of this compound. Two primary strategies are the asymmetric hydroxylation of a 3-hexanone derivative and the enantioselective reduction of 2,3-hexanedione.

A highly effective method for the asymmetric hydroxylation of ketones is the Sharpless asymmetric dihydroxylation of their corresponding silyl (B83357) enol ethers. acs.orgwikipedia.org In this approach, 3-hexanone would first be converted to its silyl enol ether. Treatment of this intermediate with a catalytic amount of osmium tetroxide and a stoichiometric oxidant, in the presence of a chiral ligand, yields a diol that is readily converted to the α-hydroxy ketone upon workup. The choice of the chiral ligand, typically a dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) derivative, determines the absolute configuration of the product. wikipedia.org For the synthesis of this compound, AD-mix-β, which contains the (DHQD)₂PHAL ligand, would be the reagent of choice. researchgate.netresearchgate.net

Alternatively, the enantioselective and regioselective reduction of the prochiral diketone, 2,3-hexanedione, could yield this compound. This has been explored using both biocatalytic and chemocatalytic methods. rsc.orgresearchgate.netnih.govconicet.gov.ar While many dehydrogenase enzymes show a preference for reducing the C3 carbonyl or yielding the (S)-enantiomer, the development of a catalyst with the desired selectivity is an active area of research. rsc.orgnih.gov For example, platinum-based heterogeneous catalysts modified with chiral organogermanium compounds have shown promise in the enantioselective hydrogenation of 3,4-hexanedione, a constitutional isomer of 2,3-hexanedione. conicet.gov.ar

The following table provides representative data for the metal-catalyzed synthesis of α-hydroxy ketones through asymmetric dihydroxylation of silyl enol ethers, highlighting the high enantioselectivities that can be achieved.

Table 3: Metal-Catalyzed Asymmetric Dihydroxylation of Silyl Enol Ethers (Analogous Systems)

| Substrate (Silyl Enol Ether of) | Catalyst System | Enantiomeric Excess (e.e.) | Yield | Reference |

| 5-Methyl-3-hexanone | AD-mix-β | 75.6% | 76.9% | researchgate.net |

| 2-Pentanone | AD-mix-β | 84.9% | 71.9% | researchgate.net |

| 1-Phenyl-1-propanone | AD-mix-β | >98% | 85% | acs.org |

This table illustrates the utility of the Sharpless asymmetric dihydroxylation for preparing enantiomerically enriched α-hydroxy ketones from silyl enol ether precursors.

Stereochemical Analysis and Chiral Purity Determination of R 2 Hydroxy 3 Hexanone

Analytical Techniques for Enantiomeric Excess and Absolute Configuration

A suite of advanced analytical methods is employed to investigate the stereochemistry of chiral molecules like (R)-2-hydroxy-3-hexanone. These techniques are broadly categorized into chromatographic and spectroscopic methods, each providing unique insights into the molecule's three-dimensional structure.

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and enabling their separation.

Chiral Gas Chromatography (GC): Chiral GC is particularly well-suited for the analysis of volatile compounds like hydroxyketones. The enantiomers of 2-hydroxy-3-hexanone and its closely related isomer, 3-hydroxy-2-hexanone, have been successfully separated using this method. researchgate.net Modified cyclodextrins are commonly used as chiral stationary phases in capillary columns. researchgate.net For instance, heptakis(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin has demonstrated excellent separation capabilities for such analytes. researchgate.net The determination of the enantiomeric excess (ee) is calculated from the peak areas of the separated enantiomers in the chromatogram. conicet.gov.ar In studies of insect pheromones, chiral GC analysis has been essential for identifying the specific enantiomer produced by the organism. For example, males of the cerambycid beetle Anaglyptus mysticus were found to produce (R)-3-hydroxy-2-hexanone, an identification made possible by analysis on a chiral stationary phase GC column. d-nb.info

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for enantioseparation. While GC is often preferred for volatile analytes, HPLC can be used for a broader range of compounds and offers different selectivity. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are frequently used to resolve enantiomers of ketones and alcohols. The choice between GC and HPLC depends on the volatility and thermal stability of the compound and its derivatives. For this compound, both techniques offer viable pathways for determining enantiomeric purity. polyu.edu.hk

| Analyte | Chiral Stationary Phase | Column Type | Typical Temperature Program | Reference |

|---|---|---|---|---|

| 3-Hydroxy-2-hexanone | Heptakis(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin | Capillary | Initial temp 60°C, ramp to 180°C | researchgate.net |

| 4-Hydroxy-3-hexanone | BETA DEX™ 120 | Capillary (30 m x 0.25 mm i.d.) | Isothermal or gradient elution | conicet.gov.ar |

| 3-Hydroxy-2-hexanone | Chiral Stationary Phase (unspecified) | Capillary | Lower temperatures for analysis | d-nb.info |

While chromatography separates enantiomers, spectroscopic techniques can be used to determine the absolute configuration of a chiral molecule.

Vibrational Circular Dichroism (VCD): VCD spectroscopy is a powerful method for the unambiguous determination of the absolute configuration of chiral molecules in solution. rsc.org It measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. biotools.us Since enantiomers have mirror-image structures, they produce VCD spectra that are equal in intensity but opposite in sign. biotools.us The absolute configuration is established by comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio quantum mechanical calculations for one of the enantiomers. scm.comuantwerpen.be A good match between the experimental spectrum of a sample and the calculated spectrum for the (R)-enantiomer provides a definitive assignment of the (R)-configuration. This technique requires only a few milligrams of the sample and does not necessitate crystallization or the presence of a specific chromophore. biotools.us

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be adapted for chiral analysis. Standard NMR is insensitive to chirality, as enantiomers produce identical spectra. However, by introducing a chiral auxiliary, such as a chiral solvating agent or a chiral derivatizing agent, a diastereomeric interaction is induced. These newly formed diastereomers have distinct chemical environments and will, therefore, exhibit different NMR signals. A common chiral derivatizing agent is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), which can react with the hydroxyl group of 2-hydroxy-3-hexanone to form diastereomeric esters. pnas.org The analysis of the ¹H or ¹⁹F NMR spectra of these esters allows for the determination of the enantiomeric excess.

Chiral Recognition Studies and Mechanisms Involving this compound

Chiral recognition is the process by which a chiral entity interacts differently with the two enantiomers of another chiral compound. This phenomenon is fundamental in biology, chemistry, and pharmacology.

Biological Recognition as a Pheromone: A prominent example of chiral recognition involving a close isomer of the target compound is its role as an insect pheromone. (R)-3-hydroxy-2-hexanone has been identified as a male-produced aggregation-sex pheromone for numerous species of longhorn beetles (family Cerambycidae). researchgate.netd-nb.infonih.gov The olfactory receptors in the antennae of female beetles are chiral and can distinguish between the (R)- and (S)-enantiomers, typically showing a strong response only to the naturally produced (R)-enantiomer. This specificity ensures effective communication for mating and aggregation. The inactive (S)-enantiomer often does not inhibit the response, but it also does not contribute to the attraction. nih.gov

| Species | Pheromone Component(s) | Reference |

|---|---|---|

| Hylotrupes bajulus | (3R)-3-hydroxy-2-hexanone, (2S,3R)-2,3-hexanediol, (2R,3R)-2,3-hexanediol | researchgate.net |

| Anaglyptus mysticus | (R)-3-hydroxy-2-hexanone, 2-nonanone, 2,3-hexanedione (B1216139) | d-nb.info |

| Plagionotus detritus ssp. detritus | (R)-3-hydroxy-2-hexanone, (S)-2-hydroxy-3-octanone | nih.gov |

Enzymatic Recognition: Enzymes are chiral catalysts that often exhibit high stereoselectivity. Studies on butanediol (B1596017) dehydrogenase from Saccharomyces cerevisiae have shown that the enzyme can differentiate between stereoisomers of related hexanediones and hydroxyketones. asm.org For example, the reduction of 2,3-hexanedione by this enzyme selectively yields (3R)-hydroxy-2-hexanone. asm.org Conversely, the oxidation of a specific stereoisomer of 2,3-hexanediol, (2R,3R)-2,3-hexanediol, produces (2R)-hydroxy-3-hexanone. asm.org This selectivity is dictated by the three-dimensional structure of the enzyme's active site, which preferentially binds and orients the substrate for a specific stereochemical outcome. Alcohol dehydrogenases (ADHs) in general operate via a hydride transfer mechanism where the facial selectivity of the hydride attack on the prochiral ketone determines the configuration of the resulting alcohol product. frontiersin.org

Analytical Chiral Recognition: The mechanism of chiral chromatography is itself a form of chiral recognition. The chiral stationary phase forms transient, diastereomeric complexes with the enantiomers as they pass through the column. The stability of these complexes differs for each enantiomer due to steric and electronic interactions. The enantiomer that forms the more stable complex is retained longer on the column, resulting in a later elution time and achieving separation. This principle of differential interaction is the basis for all enantioselective analytical techniques. polyu.edu.hk

Biological Occurrence and Ecological Roles of R 2 Hydroxy 3 Hexanone

Identification of Natural Sources and Biosynthetic Routes

The presence of (R)-2-hydroxy-3-hexanone in nature is subtle, with its identification primarily linked to microbial processes and its more prominent role within insect chemical communication systems.

α-Hydroxyketones, also known as acyloins, are a class of organic compounds that are notable products of various fermentation pathways. One of the simplest α-hydroxyketones, acetoin (B143602), is a well-known product of butanediol (B1596017) fermentation in lactic acid bacteria and contributes to the characteristic buttery aroma of products like kefir. neliti.com In general, microbial synthesis offers a pathway for producing a variety of α-hydroxyketones. nih.govnih.gov

Microorganisms such as bacteria, fungi, and yeasts can be used for the biocatalytic racemization of α-hydroxyketones, a process useful for producing single enantiomers from a racemic mixture. researchgate.net Specific enzymes, such as butanediol dehydrogenase from Saccharomyces cerevisiae (yeast), can convert vicinal diketones into the corresponding α-hydroxyketones and diols. For instance, purified butanediol dehydrogenase can transform 2,3-hexanedione (B1216139) into (R)-3-hydroxy-2-hexanone. asm.org Engineered strains of E. coli and Saccharomyces cerevisiae have been developed to produce various branched-chain β,γ-diols, a process which involves the formation of α-hydroxyketones as intermediates. nih.govnih.gov Furthermore, a patent has listed this compound as a potential compound that can be produced during the fermentation of pretreated biomass like corn stover. google.com

While the related compound 2-hydroxy-5-methyl-3-hexanone (B12690846) is noted as a characteristic component of eucalyptus honey, the direct identification of this compound in plants is not prominently documented. researchgate.net Its primary significance in natural systems is observed in the context of insect chemical signaling.

The compound 2-hydroxy-3-hexanone has been identified as a minor pheromone component in certain cerambycid beetles, such as Anelaphus inflaticollis. It is often found alongside its isomer, 3-hydroxy-2-hexanone, which is a major and highly conserved pheromone component in many longhorn beetles (family Cerambycidae). bohrium.comnih.govpurdue.eduresearchgate.net It is important to note that 2-hydroxy-3-hexanone can sometimes be formed as a rearrangement artifact from (R)-3-hydroxy-2-hexanone during analytical procedures, which requires careful interpretation of its natural occurrence. d-nb.info

Investigation of this compound as a Semiochemical

Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. This compound and its isomers play a crucial role as such signaling molecules, particularly in the insect world.

The most extensively documented role for this structural motif is as a pheromone. While (R)-3-hydroxy-2-hexanone is a major male-produced aggregation-sex pheromone for numerous species in the Cerambycinae subfamily, 2-hydroxy-3-hexanone has been identified as a minor component of the pheromone blend for the cerambycid beetle Anelaphus inflaticollis. bohrium.comnih.gov In this context, it works in conjunction with other compounds, such as (R)-3-hydroxyhexan-2-one and 2,3-hexanediols, to attract fellow members of the species.

Beyond its function as a pheromone for attracting the same species, the compound can also act as a kairomone—a chemical emitted by one species that benefits a different species that receives it. For example, traps baited with blends containing 2-hydroxy-3-hexanone have been shown to attract various cerambycid species. purdue.edu Some species may "eavesdrop" on the pheromones of others as a cue to locate suitable host plants or resources. researchgate.netresearchgate.net

| Species | Compound Role | Major/Minor Component | Interacting Compounds |

| Anelaphus inflaticollis | Pheromone | Minor | (R)-3-hydroxyhexan-2-one, 2,3-hexanediols |

The use of hydroxyketones like 2-hydroxy-3-hexanone in insect communication has significant ecological consequences. The conservation of this chemical motif across many different species of cerambycid beetles highlights a form of chemical parsimony. researchgate.net However, it also raises questions about reproductive isolation. The presence of minor components in a pheromone blend, such as 2-hydroxy-3-hexanone, may be critical for ensuring species-specificity and preventing cross-attraction between closely related species that live in the same area.

Furthermore, the effectiveness of these pheromones is often enhanced by the presence of plant volatiles. For instance, ethanol, a volatile cue indicating plant stress or ripeness, can have a synergistic effect, significantly increasing the attraction of beetles to traps baited with hydroxyketones. researchgate.net This interaction demonstrates how insects integrate signals from both their own species (pheromones) and their environment (kairomones) to locate mates and suitable habitats for their larvae. researchgate.netusp.br This complex interplay of chemical signals is fundamental to the structure and functioning of their ecological communities.

Advanced Analytical Methodologies for Detection and Characterization of R 2 Hydroxy 3 Hexanone

High-Resolution Mass Spectrometry for Structural Elucidation and Trace Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification and structural analysis of (R)-2-hydroxy-3-hexanone. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of the elemental composition of a molecule. For this compound, which has a molecular formula of C₆H₁₂O₂, the theoretical exact mass can be precisely calculated and matched with the experimental value obtained from HRMS, confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. nih.govnist.govnist.gov

The power of HRMS is further enhanced when coupled with tandem mass spectrometry (MS/MS). In this approach, the molecular ion of this compound is isolated and subjected to fragmentation. The resulting fragmentation pattern provides a structural fingerprint of the molecule. Analysis of these fragments helps to confirm the connectivity of atoms, including the positions of the hydroxyl and carbonyl groups, which is crucial for differentiating it from its isomers, such as 3-hydroxy-2-hexanone. This level of structural detail is vital for confirming the identity of the compound in trace amounts, where other analytical signals may be weak or ambiguous. The high sensitivity of modern HRMS instruments also makes them ideal for trace analysis, capable of detecting minute quantities of the compound in complex samples. nih.govmdpi.com

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis and Quantification

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for analyzing this compound in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile compounds like α-hydroxy ketones. rsc.org In numerous studies, GC-MS has been the method of choice for identifying this compound and its isomers in the headspace volatiles of insects, where it can act as a pheromone component. researchgate.netd-nb.infonih.gov The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. The retention time from the GC provides one level of identification, while the mass spectrum provides another, leading to highly confident compound identification. rsc.org

Research has demonstrated the ability of GC-MS to separate closely related isomers. For instance, in a study on the products of biocatalytic reduction, this compound was successfully separated from (R)-3-hydroxy-2-hexanone, exhibiting distinct retention times under specific chromatographic conditions. rsc.org Chiral GC columns can be employed to separate the R and S enantiomers, which is critical in pheromone research where biological activity is often stereospecific. researchgate.net

Table 1: GC-MS Parameters for α-Hydroxy Ketone Analysis This table is interactive. Column headers can be clicked to sort the data.

| Compound | Column Type | Retention Data | Temperature Program | Source |

|---|---|---|---|---|

| This compound | Fused silica (B1680970) capillary | Retention Time: 19.4 min | Not specified | rsc.org |

| 2-Hydroxy-3-hexanone | HP-5MS (30 m x 0.25 mm x 0.25 µm) | Retention Index: 895.5 | 60°C (1 min) -> 5°C/min -> 210°C -> 10°C/min -> 280°C (15 min) | nist.gov |

| (R)-3-hydroxy-2-hexanone | Fused silica capillary | Retention Time: 19.3 min | Not specified | rsc.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a complementary technique, particularly for less volatile compounds or those that are thermally unstable. rsc.org For the analysis of carbonyl compounds like this compound in liquid samples, a common strategy involves chemical derivatization. Reacting the ketone with a reagent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) creates a stable, UV-active derivative that is readily analyzed by LC-MS, often using electrospray ionization (ESI) in negative ion mode for high sensitivity. longdom.org This approach allows for the selective and sensitive quantification of carbonyl compounds in various environmental and biological matrices. longdom.org The combination of LC separation with tandem MS (LC-MS/MS) using techniques like Multiple Reaction Monitoring (MRM) enables highly specific and quantitative analysis even in the most complex samples. longdom.org

In Situ Spectroscopic Monitoring of this compound in Reaction Systems

Monitoring the formation of this compound in real-time within a reaction system is crucial for process optimization and understanding reaction kinetics. While direct in situ analysis of this specific compound is not widely documented, established methodologies for monitoring similar chemical transformations can be applied.

A common approach for monitoring biocatalytic productions, such as in an enzyme membrane reactor (EMR), involves at-line or off-line analysis. rsc.org In this method, samples are periodically withdrawn from the reactor, and the reaction progress is analyzed using techniques like GC or HPLC. rsc.org For example, in the preparative production of the closely related isomer (R)-3-hydroxy-2-hexanone, the reactor outflow was fractionated and analyzed by GC to monitor the conversion of the starting material and the formation of the α-hydroxy ketone product over time. rsc.org This allows for the assessment of enzyme activity and reaction yield throughout the process. rsc.org

For true in situ monitoring, spectroscopic probes are immersed directly into the reaction vessel, providing continuous data without disturbing the system. Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are powerful tools for this purpose. ATR-FTIR can track the concentration of reactants and products by monitoring characteristic infrared absorption bands. For the synthesis of this compound from a diketone precursor like 2,3-hexanedione (B1216139), one could monitor the decrease in the absorption band of the diketone's carbonyl groups and the simultaneous appearance of the O-H stretch from the newly formed hydroxyl group and the shifted C=O stretch of the α-hydroxy ketone product. Other spectroscopic methods, like Raman and UV-Visible spectroscopy, also offer potential for in situ reaction monitoring, depending on the specific spectroscopic properties of the molecules involved. acs.org These techniques provide invaluable real-time data on reaction rates, intermediates, and endpoints, facilitating efficient process development and control.

Application of R 2 Hydroxy 3 Hexanone As a Chiral Synthon in Complex Molecule Synthesis

Strategies for Diastereoselective and Enantioselective Derivatization

The controlled derivatization of (R)-2-hydroxy-3-hexanone is crucial for its use as a chiral synthon. Both the hydroxyl and carbonyl groups can be targeted to introduce new stereocenters with high levels of diastereoselectivity and enantioselectivity.

One common strategy involves the stereoselective reduction of the ketone functionality. For example, the reduction of the corresponding diketone can yield hydroxy ketones with high enantiomeric excess. Whole cells of Candida parapsilosis ATCC 7330 have been used to reduce 1,2-diketones, resulting in enantiomerically enriched hydroxy ketones with up to 98% enantiomeric excess (ee) and good yields (up to 75%). researchgate.net

Another important approach is the Sharpless asymmetric dihydroxylation of silyl (B83357) enol ethers derived from the parent ketone. This method allows for the synthesis of optically active α-hydroxy ketones. For instance, the dihydroxylation of the silyl enol ether of 5-methyl-3-hexanone using AD-mix-β as the oxidant yielded (R)-2-hydroxy-5-methyl-3-hexanone with a 76.9% yield and a 75.6% enantiomeric excess. researchgate.netresearchgate.net Conversely, using AD-mix-α can produce the (S)-enantiomer. researchgate.netresearchgate.net

Shi's asymmetric epoxidation of silyl enol ethers provides another route to enantiomerically enriched α-hydroxy ketones. researchgate.netresearchgate.net The reaction of a silyl enol ether with a catalyst derived from D-fructose can produce (R)-2-hydroxy-5-methyl-3-hexanone in a 54% yield with a 74.6% ee. researchgate.net

Additions of organometallic reagents to the carbonyl group of α-substituted ketones can also proceed with high diastereoselectivity. For instance, the addition of allylmagnesium chloride to α-halogenated propiophenones results in the formation of alcohols with high stereoselectivity. nih.gov

The following table summarizes some key diastereoselective and enantioselective derivatization strategies for ketones related to this compound.

| Reaction Type | Substrate | Reagent/Catalyst | Product | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |

| Asymmetric Dihydroxylation | 5-methyl-3-trimethylsiloxy-2-hexene | AD-mix-β | (R)-2-hydroxy-5-methyl-3-hexanone | 76.9 | 75.6 ee | researchgate.netresearchgate.net |

| Asymmetric Epoxidation | 5-methyl-3-trimethylsiloxy-2-hexene | Shi's catalyst (from D-fructose) | (R)-2-hydroxy-5-methyl-3-hexanone | 54 | 74.6 ee | researchgate.net |

| Grignard Addition | α-Halogenated propiophenones | Allylmagnesium chloride | Diastereomeric alcohols | High | High de | nih.gov |

| Biocatalytic Reduction | 1,2-Diketones | Candida parapsilosis ATCC 7330 | Enantiomerically enriched hydroxy ketones | up to 75 | up to 98 ee | researchgate.net |

Utilization in the Asymmetric Synthesis of Biologically Active Compounds

The α-hydroxy carbonyl motif is a common structural feature in many natural products and biologically active compounds. luc.edu Consequently, this compound and its derivatives are valuable intermediates in the synthesis of these complex molecules.

One notable application is in the synthesis of insect pheromones. For instance, (3R)-3-hydroxy-2-hexanone, a closely related compound, is a male sex pheromone component of the longhorn beetles Hylotrupes bajulus and Pyrrhidium sanguineum. researchgate.net The synthesis of this pheromone often involves the stereoselective creation of the hydroxyl and keto functionalities present in the target molecule, a transformation for which this compound serves as a model synthon. researchgate.net

Furthermore, α-hydroxy ketones are precursors for the synthesis of vicinal diols, which are also important structural units in many natural products. rsc.org For example, the enantioselective reduction of 1-hydroxy-2-butanone using glycerol (B35011) dehydrogenase can produce (R)-1,2-butanediol with high enantiomeric purity (95-98% ee). harvard.edu

The development of efficient syntheses for enantiomerically enriched α-hydroxy ketones is a significant focus in the pharmaceutical industry due to their potential as precursors for fine chemicals and active pharmaceutical ingredients. rsc.org For example, they can serve as chiral building blocks for the synthesis of β-lactam antibiotics.

Development of New Synthetic Pathways Incorporating the this compound Moiety

Research continues to explore new synthetic methodologies that incorporate the this compound moiety to build molecular complexity. These pathways often leverage the dual reactivity of the hydroxyl and carbonyl groups.

Novel catalytic systems are being developed for the synthesis of α-hydroxy ketones. For example, palladium(II) catalysts have been investigated for the asymmetric oxidation of carbonyl compounds and their enol derivatives to produce optically active α-hydroxy carbonyls. luc.edu

Biocatalytic routes are also gaining prominence for the synthesis of α-hydroxy ketones. rsc.org The use of enzymes like butanediol (B1596017) dehydrogenase from Bacillus clausii offers a stereocontrolled method for the synthesis of compounds like (R)-3-hydroxy-2-hexanone. rsc.org Enzyme membrane reactors have been employed for the preparative scale production of these chiral molecules. rsc.org

Cascade reactions that form multiple bonds in a single operation are also being explored. For example, a novel cascade of alkyl-boryl migration steps has been used to construct [a]- and [b]-annelated indole (B1671886) derivatives. jst.go.jp While not directly involving this compound, these advanced strategies highlight the potential for developing new pathways where this chiral synthon could be incorporated.

Enzymology and Biocatalyst Development for R 2 Hydroxy 3 Hexanone Production

Mechanistic Studies of Enzymes Involved in (R)-2-hydroxy-3-hexanone Formation or Transformation

The enzymatic synthesis of this compound typically involves the stereoselective reduction of the prochiral diketone, 2,3-hexanedione (B1216139). This transformation is primarily catalyzed by a class of enzymes known as alcohol dehydrogenases (ADHs) or carbonyl reductases (KREDs), which belong to the wider group of oxidoreductases. frontiersin.org Understanding the kinetic properties and catalytic mechanisms of these enzymes is crucial for their effective application and for designing improved biocatalytic processes.

Kinetic Characterization and Substrate Specificity of Relevant Enzymes

The substrate scope and kinetic parameters of an enzyme are fundamental characteristics that determine its suitability for a specific biocatalytic application. Several enzymes have been identified that can act on 2,3-hexanedione and related α-diketones, exhibiting varying degrees of activity and stereoselectivity.

One notable enzyme is the (R,R)-butane-2,3-diol dehydrogenase (BcBDH) from Bacillus clausii DSM 8716T. This enzyme has been shown to catalyze the reduction of various aliphatic diketones, including 2,3-hexanedione. rsc.orgrsc.org As an (R)-selective enzyme, it preferentially synthesizes the (R)-hydroxyketone from the corresponding α-diketone. rsc.org The enzyme demonstrates broad substrate specificity, effectively transforming not only 2,3-hexanedione but also other diketones like 2,3-pentanedione (B165514) and 2,3-heptanedione. rsc.orgrsc.org

In contrast, the 2,3-butanediol (B46004) dehydrogenase (BudC) from Serratia marcescens CECT 977 also reduces 2,3-hexanedione, but with opposite stereoselectivity, yielding (S)-3-hydroxy-2-hexanone as the main product with high enantiomeric excess (99% ee). rsc.org This highlights the diversity of stereoselectivity found in nature and provides a basis for selecting the appropriate biocatalyst for a desired enantiomer.

The substrate specificity of various alcohol dehydrogenases has been explored, revealing trends related to the size and structure of the ketone substrate. For instance, studies on a short-chain alcohol dehydrogenase (SADH-X2) have shown that the activity can be influenced by the chain length of the ketone, with 2-hexanone (B1666271) being a more favorable substrate than 3-hexanone (B147009), likely due to steric hindrance in the active site. cuvillier.de

The table below summarizes the substrate specificity of selected enzymes towards 2,3-hexanedione and related α-diketones.

| Enzyme | Source Organism | Substrate | Product(s) | Enantioselectivity | Reference(s) |

| (R,R)-Butanediol Dehydrogenase (BcBDH) | Bacillus clausii DSM 8716T | 2,3-Hexanedione | (R)-α-hydroxy ketone, (R,R)-2,3-hexanediol | (R)-selective | rsc.org, rsc.org |

| 2,3-Butanediol Dehydrogenase (BudC) | Serratia marcescens CECT 977 | 2,3-Hexanedione | (S)-3-hydroxy-2-hexanone | 99% ee (S) | rsc.org |

| Galactitol Dehydrogenase (GDH) | Rhodobacter sphaeroides D | 2,3-Hexanedione | (2R,3S)-2,3-hexanediol | Stereospecific | researchgate.net |

| Carbonyl Reductase (CPCR2) | Candida parapsilosis | 2,3-Hexanedione | (S)-2-hydroxy-3-hexanone | 93% ee (S) | researchgate.net |

| Aldo-Keto Reductases (AKRs) | Fungal and Human | Vicinal Diketones | (S)- or (R)-α-hydroxy ketones | Group-dependent | researchgate.net, nih.gov |

This table is generated based on available research data. The exact product distribution and enantiomeric excess can vary depending on reaction conditions.

Elucidation of Catalytic Mechanisms and Stereoselectivity

The catalytic mechanism of ADHs and KREDs is well-established and involves the transfer of a hydride ion from a nicotinamide (B372718) cofactor, typically NADH or NADPH, to the carbonyl carbon of the substrate. frontiersin.org The enzyme's active site binds both the cofactor and the substrate in a specific orientation, which dictates the stereochemical outcome of the reaction.

The stereoselectivity of these enzymes is a key feature for their application in asymmetric synthesis. The "Prelog's rule" is often used as an empirical guideline to predict the stereochemical course of the reduction of prochiral ketones by ADHs. researchgate.net This rule relates the stereochemistry of the product to the relative steric bulk of the substituents on the carbonyl group. However, the actual stereoselectivity is determined by the precise architecture of the enzyme's active site.

Computational methods, such as enzyme-substrate docking and molecular dynamics simulations, are powerful tools for elucidating the molecular basis of stereoselectivity. researchgate.net These studies can reveal how the substrate binds in the active site and which amino acid residues are critical for positioning the substrate for a specific stereochemical outcome. For example, the orientation of 2,3-hexanedione in the active site of an (R)-selective enzyme would favor hydride attack on the re-face of one of the carbonyl groups, leading to the formation of the (R)-enantiomer. The contrasting stereoselectivity observed between BcBDH ((R)-selective) and BudC ((S)-selective) for the reduction of 2,3-hexanedione underscores the subtle yet critical differences in their active site architectures. rsc.orgrsc.org

Protein Engineering and Directed Evolution for Improved Biocatalysts

While naturally occurring enzymes provide a rich source of biocatalysts, they may not always possess the optimal properties for industrial applications. Protein engineering and directed evolution are powerful strategies for tailoring enzymes to meet specific process requirements, such as enhanced activity, improved stability, and altered substrate scope or stereoselectivity. frontiersin.orgdiva-portal.org

Rational Design of Enzymes for Enhanced this compound Production

Rational design involves making specific changes to an enzyme's amino acid sequence based on a detailed knowledge of its three-dimensional structure and catalytic mechanism. researchgate.net This approach aims to create mutants with desired properties in a predictable manner. For the production of this compound, rational design could be employed to engineer an enzyme with increased activity and stereoselectivity for the reduction of 2,3-hexanedione.

The process typically begins with the identification of a suitable parent enzyme, for which a crystal structure or a reliable homology model is available. Computational tools are then used to model the binding of the substrate, 2,3-hexanedione, in the active site. This allows for the identification of key amino acid residues that interact with the substrate and influence its orientation.

Site-directed mutagenesis can then be used to substitute these residues with other amino acids. For instance, residues forming the substrate-binding pocket can be mutated to create more space for the propyl group of 2,3-hexanedione or to introduce new interactions that favor a binding mode conducive to the formation of the (R)-enantiomer. Semi-rational approaches, which combine rational design with focused mutagenesis of specific "hot spots" in the active site, have been successfully used to alter the enantioselectivity of carbonyl reductases. researchgate.netacs.org While specific examples for this compound are not abundant, the principles demonstrated in the engineering of reductases for other chiral alcohols are directly applicable. researchgate.netacs.org

High-Throughput Screening and Directed Evolution for Optimized Biocatalytic Performance

Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. nih.gov This approach involves generating large libraries of enzyme variants through random mutagenesis or recombination, followed by screening these libraries for improved performance. The success of a directed evolution campaign is highly dependent on the availability of a robust high-throughput screening (HTS) assay. nih.govnih.gov

For the development of biocatalysts for this compound production, an HTS assay would be needed to rapidly assess the activity and stereoselectivity of thousands of enzyme variants. Several HTS methods have been developed for detecting ketones and for measuring enzyme activity and enantioselectivity. nih.govpnas.orgresearchgate.net Colorimetric and fluorometric assays are particularly well-suited for HTS as they provide a readily detectable signal. nih.govresearchgate.net For example, an assay could be designed based on the consumption of the cofactor NADH, which can be monitored by a change in absorbance or fluorescence.

To screen for enantioselectivity, more sophisticated assays are required. Indicator displacement assays (IDAs) using chiral hosts have been developed for the high-throughput determination of enantiomeric excess (ee). pnas.org Alternatively, a coupled enzyme assay could be designed where a second, highly stereoselective enzyme acts only on the desired (R)-enantiomer, leading to a detectable signal.

Once a suitable HTS method is established, various strategies for directed evolution can be employed. Iterative saturation mutagenesis (ISM), where specific sites in the active site are systematically randomized, and combinatorial active-site saturation testing (CAST) are powerful techniques for fine-tuning enzyme properties. frontiersin.orgnih.gov Through multiple rounds of mutagenesis and screening, it is possible to evolve enzymes with significantly enhanced activity and stereoselectivity for the production of this compound.

Future Directions and Interdisciplinary Research for R 2 Hydroxy 3 Hexanone

Integration of Computational Chemistry and Machine Learning in Synthetic and Enzymatic Studies

The synthesis of enantiomerically pure (R)-2-hydroxy-3-hexanone, whether through chemical or enzymatic routes, presents complexities that can be addressed through modern computational approaches. The integration of computational chemistry and machine learning (ML) is emerging as a transformative strategy for understanding reaction mechanisms and engineering superior catalysts. acs.orgnih.gov

Computational Chemistry: Methods like Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) are powerful tools for elucidating the intricacies of enzymatic catalysis. nih.govsci-hub.senih.govosti.gov For enzymes relevant to α-hydroxy ketone synthesis, such as thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent lyases, QM/MM simulations can model the enzyme's active site, map reaction pathways, and calculate the energy barriers for catalysis. nih.govnih.gov This detailed mechanistic insight is crucial for understanding how these enzymes achieve their high stereoselectivity and for identifying key amino acid residues that control substrate specificity and catalytic efficiency. For instance, computational studies can reveal the relative stabilities of different cofactor states within an enzyme's active site, providing critical information for designing more effective catalysts. nih.gov

Machine Learning in Enzyme Engineering: The vastness of protein sequence space makes traditional trial-and-error methods for enzyme improvement inefficient. nih.gov Machine learning algorithms offer a data-driven approach to navigate this complexity. nih.govneoncorte.com By training on existing datasets of enzyme sequences and their functional properties, ML models can predict how specific mutations will affect an enzyme's stability, activity, and enantioselectivity. acs.orgnih.gov This predictive power accelerates the enzyme engineering process by identifying promising candidates for laboratory testing and reducing the size of experimental libraries. neoncorte.comresearchgate.net For the production of this compound, ML can be used to engineer ketoreductases or ThDP-dependent lyases with enhanced performance, such as higher yields and improved specificity for the required substrates.

The synergy between these computational tools enables a "design-build-test-learn" cycle where computational models guide the design of new enzyme variants or synthetic catalysts, which are then experimentally validated, with the results feeding back to improve the predictive accuracy of the models.

| Computational Tool | Application in this compound Research | Key Advantages |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Elucidating the reaction mechanism of enzymes (e.g., ThDP-dependent lyases) involved in its synthesis. | Provides detailed insight into transition states and active site chemistry. sci-hub.senih.gov |

| Density Functional Theory (DFT) | Calculating the energies and geometries of reaction intermediates and cofactor states. nih.gov | High accuracy for electronic structure calculations. |

| Machine Learning (ML) | Predicting the effects of mutations on enzyme properties (activity, stability, selectivity). acs.orgnih.gov | Accelerates catalyst design by reducing experimental screening efforts. researchgate.net |

| Molecular Docking | Simulating the binding of substrates to the active site of enzymes to predict substrate specificity. | Rapidly screens potential substrates or enzyme variants. |

Sustainable and Green Chemistry Approaches for Production

The principles of green chemistry are increasingly guiding the development of synthetic routes to valuable chemicals. For this compound, this involves a shift away from traditional chemical methods toward more sustainable biocatalytic and chemoenzymatic processes. nih.gov

Biocatalytic Cascades: One of the most promising green approaches is the use of multi-enzyme cascades in one-pot syntheses. core.ac.uk These systems mimic natural metabolic pathways, where the product of one enzymatic reaction becomes the substrate for the next. This strategy avoids the need for isolating and purifying intermediates, which reduces solvent use, energy consumption, and waste generation. For chiral α-hydroxy ketones, an enzymatic cascade can involve an oxidase to convert a bio-based alcohol to an aldehyde, followed by a lyase-catalyzed carboligation to form the desired product. Such processes are often conducted in aqueous media under mild conditions, further enhancing their environmental credentials. researchgate.net

Chemoenzymatic Synthesis: This approach combines the strengths of both chemical and biological catalysts to create efficient and sustainable reaction sequences. core.ac.ukrsc.org A chemical catalyst might be used to generate a precursor that is then stereoselectively transformed by an enzyme. This hybrid strategy can provide access to a wider range of products than either method alone while adhering to green chemistry principles.

Solvent and Process Optimization: A key aspect of green chemistry is minimizing the environmental impact of solvents and reaction media. Research is focused on using water as a solvent, employing solvent-free reaction conditions, or utilizing bio-based solvents like cyclopentyl methyl ether (CPME). researchgate.netresearchgate.net Furthermore, implementing continuous flow processes with immobilized enzymes can significantly improve process efficiency, allowing for easier product separation and catalyst recycling, which are crucial for industrial-scale sustainable production.

| Green Chemistry Approach | Description | Relevance to this compound |

| Biocatalysis | Use of isolated enzymes or whole-cell systems to catalyze reactions. | High selectivity and mild reaction conditions reduce byproducts and energy use. |

| One-Pot Cascades | Multiple reaction steps occur sequentially in the same reactor without intermediate purification. | Increases efficiency, reduces waste, and saves time and resources. core.ac.uk |

| Aqueous Media | Using water as the primary solvent. | Eliminates the need for volatile and often toxic organic solvents. |

| Immobilized Enzymes | Attaching enzymes to a solid support. | Facilitates catalyst reuse and simplifies product purification, making the process more economical. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch. | Offers better process control, higher yields, and is more amenable to large-scale production. |

Exploration of Novel Biological Functions and Interdisciplinary Applications

While the synthesis of this compound is a key research focus, exploring its biological functions and potential applications in interdisciplinary fields opens new avenues for its utilization.

Pheromonal Activity and Chemical Ecology: Several α-hydroxy ketones have been identified as insect pheromones. Specifically, (3R)-3-hydroxy-2-hexanone has been identified as a male-produced sex pheromone in longhorn beetles such as Hylotrupes bajulus and Pyrrhidium sanguineum. researchgate.net This biological function presents opportunities in agriculture and pest management for the development of species-specific attractants for monitoring and controlling insect populations. The closely related (S)-2-hydroxy-5-methyl-3-hexanone is a key attractant for scarab beetles that pollinate certain plants, highlighting the role of these compounds in plant-insect interactions. researchgate.net

Flavor and Fragrance Applications: Simple aliphatic hydroxy ketones are known to contribute to the aroma profiles of various foods. nih.gov For instance, 2-hydroxy-5-methyl-3-hexanone (B12690846) and its isomer have been identified as characteristic volatile components and potential botanical markers for eucalyptus honeys. researchgate.netepa.gov Further sensory analysis of this compound could reveal its potential as a specialty flavor or fragrance ingredient.

Pharmacological and Agrochemical Screening: The α-hydroxy ketone motif is present in various biologically active natural products. researchgate.net While the specific pharmacological profile of this compound is not extensively studied, its structure warrants investigation. Derivatives such as α-acyloxy ketones have shown promising anti-cancer and anti-inflammatory activities. mdpi.com Modern in silico screening techniques can be employed to predict potential biological activities by docking the molecule against various protein targets. nih.govmdpi.comresearchgate.net This computational approach can rapidly identify potential applications in medicine or agriculture, such as antimicrobial or herbicidal activity, guiding future experimental validation. researchgate.net Additionally, the pathway that produces acetoin (B143602) (3-hydroxy-2-butanone), a related α-hydroxy ketone, has been linked to bacterial pathogenesis and the induction of systemic resistance in plants, suggesting that these molecules can play a role in microbe-plant interactions. nih.gov

| Research Area | Potential Application of this compound | Interdisciplinary Field |

| Chemical Ecology | Component in species-specific insect lures for pest management or pollinator attraction. | Entomology, Agriculture, Environmental Science |

| Food Science | Development as a novel flavor or aroma compound. | Flavor Chemistry, Food Technology |

| Pharmacology | Lead compound for drug discovery through screening for bioactivity (e.g., antimicrobial, anti-inflammatory). | Medicinal Chemistry, Molecular Biology |

| Plant Science | Investigation of its role in plant defense signaling as a microbe-associated molecular pattern (MAMP). | Plant Pathology, Microbiology |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.